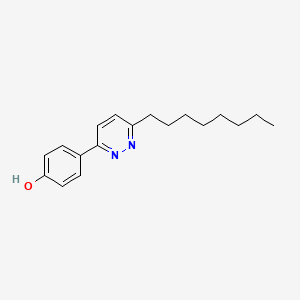

4-(6-Octylpyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one

説明

特性

CAS番号 |

143327-66-6 |

|---|---|

分子式 |

C18H24N2O |

分子量 |

284.4 g/mol |

IUPAC名 |

4-(6-octylpyridazin-3-yl)phenol |

InChI |

InChI=1S/C18H24N2O/c1-2-3-4-5-6-7-8-16-11-14-18(20-19-16)15-9-12-17(21)13-10-15/h9-14,21H,2-8H2,1H3 |

InChIキー |

VPXNNKZTLXAOMC-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC1=NN=C(C=C1)C2=CC=C(C=C2)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

4-(6-オクチルピリダジン-3(2H)-イリデン)シクロヘキサ-2,5-ジエン-1-オンの合成には、通常、次の手順が関与します。

ピリダジン環の形成: これは、適切なヒドラジン誘導体とジケトンまたはその他の適切な前駆体との反応によって達成できます。

オクチル基の付加: オクチル基は、オクチルハライドまたは類似の試薬を用いたアルキル化反応によって導入できます。

シクロヘキサジエンオン構造の形成: この段階では、酸性または塩基性条件下での環化反応が関与する可能性があります。

工業的生産方法

この化合物の工業的生産方法には、高い収率と純度を確保するために、上記の合成経路の最適化が関与する可能性があります。これには、触媒の使用、制御された反応環境、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。

化学反応の分析

4. 科学研究の応用

化学: 有機合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。

生物学: 抗菌作用や抗癌作用など、潜在的な生物活性を調査されています。

医学: 潜在的な治療効果と、薬物開発のための前駆体として、研究されています。

工業: ポリマーや染料などの高度な材料の生産に使用されます。

科学的研究の応用

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of advanced materials, such as polymers and dyes.

作用機序

6. 類似の化合物との比較

類似の化合物

4-(6-オクチルピリダジン-3(2H)-イリデン)シクロヘキサ-2,5-ジエン-1-オン: 他のピリダジン誘導体やシクロヘキサジエンオン化合物と比較できます。

ピリダジン誘導体: ピリダジン環が類似しているが、置換基が異なる化合物。

シクロヘキサジエンオン化合物: シクロヘキサジエンオン構造が類似しているが、官能基が異なる化合物。

独自性

4-(6-オクチルピリダジン-3(2H)-イリデン)シクロヘキサ-2,5-ジエン-1-オンの独自性は、ピリダジン環とシクロヘキサジエンオン構造、およびオクチル置換基の特定の組み合わせにあります。この独特の構造は、さまざまな用途において価値のある、独特の化学的および生物学的特性を付与する可能性があります。

類似化合物との比較

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in heterocyclic cores, substituent groups, and side-chain lengths. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations:

- Heterocyclic Core Influence : Pyridazine (target compound) vs. benzothiazole () or pyrazole () alters electronic density and binding affinity. Benzothiazole derivatives often exhibit bioactivity due to sulfur’s electron-withdrawing effects .

- Synthetic Routes: The target compound’s synthesis may mirror alkylation methods in (using octyl halides) but could require optimization for longer chains.

Physicochemical Properties

生物活性

The compound 4-(6-Octylpyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4-(6-Octylpyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one can be represented as follows:

- Molecular Formula : C_{16}H_{20}N_2O

- Molecular Weight : 256.35 g/mol

The compound features a cyclohexadiene framework with a pyridazine moiety, which is significant for its biological interactions.

Antioxidant Properties

Research indicates that compounds similar to 4-(6-Octylpyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one exhibit notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that derivatives of this compound showed significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings align with data from related compounds that have been documented to exhibit anti-inflammatory effects by modulating the NF-kB signaling pathway .

Antimicrobial Activity

The antimicrobial properties of 4-(6-Octylpyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one have also been explored. Preliminary studies indicate that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Study 1: Antioxidant Activity Assessment

In a controlled laboratory setting, researchers evaluated the antioxidant capacity of the compound using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, demonstrating the compound's ability to act as a free radical scavenger.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory mechanism involved treating macrophage cells with the compound and measuring cytokine levels post-treatment. The results showed a marked decrease in TNF-alpha and IL-6 production compared to control groups.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound (10 µM) | 80 | 100 |

| Compound (50 µM) | 30 | 50 |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。